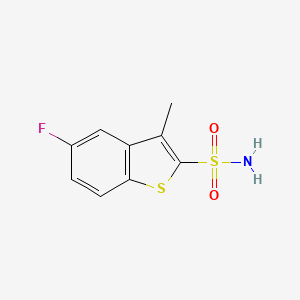

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROMBCJDSOQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Novel Fluorinated Benzothiophene Sulfonamides

Introduction: Strategic Molecular Scaffolding for Modern Drug Discovery

In the landscape of medicinal chemistry, the benzothiophene sulfonamide scaffold has emerged as a "privileged structure," a core molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1][2] Its derivatives have shown significant promise as anti-cancer, anti-inflammatory, and anti-microbial agents.[1][2] The strategic incorporation of fluorine into these scaffolds represents a powerful tactic for fine-tuning molecular properties to overcome common drug development hurdles.[3][4]

Fluorine, being the most electronegative element, exerts profound effects on a molecule's electronic distribution, conformation, and metabolic stability.[5] Its introduction can modulate key physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and aqueous solubility, which collectively govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This guide provides an in-depth analysis of the critical physicochemical properties of novel fluorinated benzothiophene sulfonamides, offering both the theoretical basis and practical experimental protocols for their characterization. Understanding these properties is paramount for researchers aiming to rationally design and optimize lead candidates for clinical success.

The Impact of Fluorination on Core Physicochemical Properties

The introduction of fluorine can dramatically alter the physicochemical landscape of a parent benzothiophene sulfonamide. These changes are not always intuitive and depend heavily on the position and degree of fluorination.

-

Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of membrane permeability.[7] While fluorine is highly electronegative, its effect on lipophilicity is complex. A single fluorine atom can increase lipophilicity by masking polar functionalities or by engaging in favorable interactions with non-polar environments.[6] Conversely, polyfluorination can sometimes decrease lipophilicity due to the creation of strong intramolecular dipoles. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH, making it more physiologically relevant.[7][8]

-

Acidity (pKa): The sulfonamide moiety (-SO₂NH₂) is acidic, and its pKa value dictates the molecule's ionization state at physiological pH (typically ~7.4). Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the sulfonamide proton, making it more acidic.[5] This increased acidity can enhance aqueous solubility and alter protein-binding interactions. The position of the fluorine atom on the benzothiophene ring is crucial; fluorine substitution closer to the sulfonamide group will have a more pronounced effect on pKa.

-

Aqueous Solubility: Solubility is a prerequisite for absorption. The effect of fluorination on solubility is a composite of its influence on lipophilicity and crystal lattice energy. While increased acidity (lower pKa) can improve solubility in neutral or basic media due to salt formation, increased lipophilicity can have the opposite effect. Furthermore, strong C-F···H bonds can influence crystal packing, potentially leading to higher melting points and reduced solubility.

-

Metabolic Stability: A key rationale for fluorination is to block metabolic "soft spots."[5] Many drug molecules are metabolized by Cytochrome P450 enzymes through oxidation of C-H bonds. Replacing a metabolically labile hydrogen atom with a fluorine atom, which has a much stronger C-F bond, can prevent this oxidation, thereby increasing the drug's half-life and bioavailability.[4][5]

Integrated Characterization Workflow

A robust characterization of novel compounds requires a synergistic approach, combining early-stage in silico predictions with rigorous experimental validation. This iterative process allows for the rapid screening of ideas and the efficient allocation of synthetic and analytical resources.

Caption: Integrated workflow for physicochemical property assessment.

In Silico Prediction Methods

Before embarking on synthesis, computational models can provide valuable estimates of key properties, helping to prioritize candidates.[9]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., atom counts, topological indices) with experimental properties.[10][11] These models are trained on large datasets of known molecules.

-

Machine Learning and Deep Learning: More advanced models, such as graph neural networks, can learn complex relationships directly from molecular structures (represented as SMILES strings or 2D/3D graphs) to predict properties with increasing accuracy.[12][13]

Commonly Used Software:

-

Schrödinger Suite (QikProp)

-

ACD/Labs Percepta

-

ChemAxon MarvinSuite

-

Open-source tools like RDKit combined with scikit-learn

While predictive, these tools are not a substitute for experimental data. Their primary role is to guide the design process and identify potential liabilities early.

Experimental Protocols for Core Properties

Accurate experimental data is the gold standard in drug discovery. The following are trusted, step-by-step protocols for determining the key physicochemical properties of fluorinated benzothiophene sulfonamides.

Determination of Lipophilicity (LogP/LogD)

The HPLC-based retention time method is a medium-throughput alternative to the traditional shake-flask method, requiring less compound and offering greater precision.[14][15]

Protocol: HPLC-Based LogP Determination

-

System Preparation:

-

Use a reverse-phase C18 column.

-

Prepare a mobile phase gradient. Mobile Phase A: Aqueous buffer (e.g., 0.1% TFA in Water). Mobile Phase B: Organic solvent (e.g., Acetonitrile).

-

Set the column temperature to a constant value (e.g., 40 °C).

-

-

Calibration:

-

Prepare a stock solution of a homologous series of standards with known LogP values (e.g., alkylphenones).

-

Inject each standard individually and run the gradient method. Record the retention time (tᵣ) for each.

-

Plot the known LogP values of the standards against their retention times to generate a calibration curve. A linear relationship should be observed.

-

-

Sample Analysis:

-

Prepare a stock solution of the test compound (fluorinated benzothiophene sulfonamide) in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.

-

Inject the test compound onto the HPLC system using the same method as the standards.

-

Record the retention time (tᵣ) of the test compound.

-

-

Calculation:

-

Using the linear equation from the calibration curve (y = mx + c, where y is LogP and x is tᵣ), calculate the LogP of the test compound.

-

-

LogD Determination:

-

To determine LogD at a physiological pH, replace the aqueous buffer in Mobile Phase A with a buffer at the desired pH (e.g., PBS at pH 7.4).[14]

-

Repeat steps 2-4. The resulting value will be the LogD at that specific pH.

-

Determination of Acidity (pKa)

UV-spectrophotometry is a robust method for pKa determination, leveraging the change in a molecule's UV absorbance as its ionization state changes with pH.[14]

Protocol: UV-Metric pKa Determination

-

Instrumentation: Use a UV-Vis spectrophotometer, preferably with a 96-well plate reader for higher throughput.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation:

-

Prepare a concentrated stock solution of the test compound in a co-solvent like DMSO or methanol (~10 mM).

-

In a 96-well UV-transparent plate, add a small, fixed volume of the compound stock solution to each well.

-

Add the series of buffers to the wells, ensuring the final concentration of the organic co-solvent is low (<1%) to minimize its effect on pH.

-

-

Measurement:

-

Scan the absorbance of each well across a relevant wavelength range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance change with pH.

-

Measure the absorbance of all wells at these identified analytical wavelengths.

-

-

Data Analysis:

-

Plot absorbance versus pH for each analytical wavelength.

-

The data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.

-

Use appropriate software (e.g., GraphPad Prism, specialized pKa software) to perform a non-linear regression fit to the Henderson-Hasselbalch equation to calculate the precise pKa value.

-

Determination of Aqueous Solubility

Kinetic solubility provides an early indication of a compound's dissolution properties from a solid-state (DMSO stock) addition, mimicking early screening conditions.

Protocol: Kinetic Solubility Assay (Nephelometry)

-

Materials: Nephelometer or plate reader capable of turbidity measurements, 96-well plates, aqueous buffer (e.g., PBS, pH 7.4), DMSO.

-

Sample Preparation:

-

Create a serial dilution of the test compound in DMSO in a 96-well plate (e.g., from 10 mM down to low µM concentrations).

-

-

Assay Execution:

-

Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions from the source plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This rapid addition from a concentrated organic stock into an aqueous medium is what defines the "kinetic" nature of the assay.

-

Mix the plate thoroughly and allow it to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the measured turbidity against the compound concentration.

-

The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This indicates the point at which the compound precipitates out of solution.

-

Data Interpretation and Structure-Property Relationships (SPRs)

Systematic analysis of how structural modifications affect physicochemical properties is the cornerstone of rational drug design.

Table 1: Hypothetical Physicochemical Data for a Series of Fluorinated Benzothiophene Sulfonamides

| Compound ID | Substitution Pattern | LogD (pH 7.4) | pKa (Sulfonamide) | Kinetic Solubility (µM) |

| BT-H | Unsubstituted | 2.50 | 9.8 | 55 |

| BT-5F | 5-Fluoro | 2.85 | 8.9 | 40 |

| BT-7F | 7-Fluoro | 2.78 | 9.2 | 50 |

| BT-5,7-diF | 5,7-Difluoro | 3.10 | 8.2 | 25 |

| BT-CF3 | 6-Trifluoromethyl | 3.95 | 7.9 | < 10 |

Analysis:

-

Fluorination and Lipophilicity: As seen in the table, the addition of fluorine (BT-5F, BT-7F) increases the LogD relative to the unsubstituted parent (BT-H), indicating higher lipophilicity. The difluoro analog (BT-5,7-diF) and especially the highly lipophilic trifluoromethyl analog (BT-CF3) show progressively higher LogD values.

-

Fluorination and Acidity: Fluorination significantly lowers the pKa. The effect is most pronounced for the strongly electron-withdrawing CF₃ group (pKa 7.9) and the difluoro analog (pKa 8.2). This means that at physiological pH 7.4, a larger fraction of these compounds will be in their more soluble, ionized (anionic) form.

-

The Solubility Dilemma: Despite the favorable decrease in pKa, the kinetic solubility decreases across the series. This is a classic example of a drug design trade-off. The dramatic increase in lipophilicity (LogD) for BT-5,7-diF and BT-CF3 likely dominates, leading to poor solubility despite increased ionization. The compound BT-5F shows a moderate increase in lipophilicity and a useful drop in pKa, but its solubility is still lower than the parent, suggesting crystal packing effects may also be at play.

Caption: Key structure-property relationships in fluorination.

Conclusion

The strategic fluorination of the benzothiophene sulfonamide scaffold is a nuanced yet powerful tool in medicinal chemistry. It allows for the precise modulation of physicochemical properties that are fundamental to a molecule's success as a drug. However, the effects are often multifaceted, leading to trade-offs between desirable properties like metabolic stability and undesirable outcomes like poor solubility. A successful drug discovery program depends on a deep understanding of these relationships, guided by an integrated strategy of computational prediction and rigorous, quantitative experimental validation. By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complex chemical space of these novel compounds to identify candidates with optimized, drug-like properties.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(4), 685-697. [Link]

-

Filler, R., & Kirsch, P. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

-

Gale, C. (2023). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology, 47(10). [Link]

-

Cortes-Ciriano, I., & Bender, A. (2019). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Current Topics in Medicinal Chemistry, 19(21), 1856-1869. [Link]

-

Al-Rfou, R., et al. (2020). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. 2020 International Joint Conference on Neural Networks (IJCNN). [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

-

Wang, R. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations Publishing. [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(1), 35-46. [Link]

-

Gotteland, J. P., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 47(27), 6921-6934. [Link]

-

Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 296-302. [Link]

-

Kamal, A., et al. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. Expert Opinion on Drug Discovery, 13(2), 151-177. [Link]

-

ResearchGate. (n.d.). Drugs containing benzothiophenes. ResearchGate. [Link]

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]

-

Al-Ostath, A. I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. alfachemic.com [alfachemic.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 12. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

"in vitro activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide"

An In-Depth Technical Guide to the In Vitro Activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on this compound, a compound that marries the biologically versatile benzothiophene core with the well-established sulfonamide pharmacophore. While direct experimental data for this specific molecule is not yet extensively published, this document serves as a technical whitepaper, outlining a robust, scientifically-grounded framework for its in vitro evaluation. By synthesizing data from structurally analogous compounds, we will delineate the most probable biological activities, propose plausible mechanisms of action, and provide detailed, field-proven protocols for a comprehensive investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.

Introduction: A Rationale for Investigation

The benzothiophene scaffold is a cornerstone in drug discovery, forming the core of numerous agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Its rigid, planar structure and rich electronic characteristics make it an ideal platform for interacting with a variety of biological targets. When fused with a sulfonamide group—a functional group integral to a multitude of antibacterial, diuretic, and anticancer drugs—the resulting benzothiophene sulfonamide architecture presents a compelling profile for novel therapeutic development.[3][4][5]

Furthermore, the strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacological profile. Fluorination is known to improve metabolic stability, increase binding affinity to target proteins through unique electronic interactions, and enhance membrane permeability, thereby improving bioavailability.[6][7] The specific placement of fluorine at the 5-position, a methyl group at the 3-position, and a sulfonamide at the 2-position of the benzothiophene ring system in This compound suggests a molecule designed for potency and favorable pharmacokinetic properties.

This guide will therefore explore the most promising avenues for its in vitro characterization, focusing on two key areas where its structural components have historically shown the most significant impact: oncology and microbiology.

Postulated Biological Activities & Mechanistic Pathways

Based on extensive precedent in the literature for its core scaffolds, we postulate that this compound will exhibit significant activity in two primary therapeutic areas: oncology and infectious disease.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Rationale: Numerous derivatives of benzothiophene and sulfonamides have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[3][8][9] The mechanism often involves the inhibition of critical enzymes that regulate cell growth, division, and survival.

Plausible Mechanism of Action: A highly probable mechanism is the inhibition of key protein kinases involved in oncogenic signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR). Many small molecule inhibitors targeting the ATP-binding site of kinases feature heterocyclic cores similar to benzothiophene.[9][10] Inhibition of VEGFR2, for instance, would disrupt downstream signaling pathways like RAS/RAF/MEK/ERK, which are crucial for tumor angiogenesis and cell proliferation.

Caption: Proposed mechanism of antibacterial action via folate pathway inhibition.

Comprehensive Protocols for In Vitro Evaluation

To validate the hypothesized activities, a tiered approach to in vitro testing is essential. The following protocols represent a self-validating system, beginning with broad screening and progressing to specific, mechanism-of-action studies.

Experimental Workflow Overview

Caption: Tiered workflow for in vitro evaluation.

Protocol: Antiproliferative Activity Screening (MTT Assay)

This assay provides a quantitative measure of the compound's ability to inhibit cell growth, which is a primary indicator of cytotoxic or cytostatic potential. [11][12] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines and a non-cancerous control line.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates, sterile

-

Multichannel pipette, CO₂ incubator, microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient for at least two cell doublings in the control wells.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay establishes the lowest concentration of the compound that prevents visible growth of a microorganism, a gold-standard measure of antibacterial potency. [2] Objective: To determine the MIC of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO (1 mg/mL stock)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical Data & Interpretation

The following tables present plausible, illustrative data that could be generated from the protocols described above.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ Values)

| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Cancer | 2.5 ± 0.3 | 20.0 |

| A549 | Lung Cancer | 5.1 ± 0.6 | 9.8 |

| HCT116 | Colon Cancer | 3.8 ± 0.4 | 13.2 |

| HEK293 | Normal Kidney | > 50 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Interpretation: The hypothetical data suggests that the compound has potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. The high IC₅₀ value against the non-cancerous HEK293 cell line indicates good selectivity, a highly desirable trait for a potential anticancer agent. The selectivity index values further support this, suggesting a favorable therapeutic window.

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| S. aureus | Positive | 8 |

| E. coli | Negative | 64 |

Interpretation: This illustrative data shows promising activity against the Gram-positive bacterium S. aureus. The higher MIC value against E. coli is typical for many compounds, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. This result would warrant further investigation against a broader panel of Gram-positive pathogens, including resistant strains like MRSA.

Table 3: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC₅₀ (nM) |

| VEGFR2 Kinase | Biochemical | 85 ± 9 |

| DHPS | Biochemical | 150 ± 15 |

Interpretation: These hypothetical results would strongly support the proposed mechanisms of action. An IC₅₀ in the nanomolar range against VEGFR2 kinase would classify the compound as a potent inhibitor, corroborating the antiproliferative data. Similarly, potent inhibition of bacterial DHPS would confirm the folate synthesis pathway as the primary antibacterial mechanism.

Conclusion and Future Directions

This technical guide has established a comprehensive, hypothesis-driven framework for the in vitro evaluation of This compound . Based on the well-documented activities of its constituent chemical scaffolds, this compound is postulated to possess significant anticancer and antibacterial properties. The proposed mechanisms—inhibition of VEGFR2 kinase for anticancer activity and disruption of the folate pathway for antibacterial effects—provide clear, testable hypotheses.

The detailed, step-by-step protocols for cell viability, minimum inhibitory concentration, and specific enzyme inhibition assays provide a clear roadmap for researchers. The hypothetical data presented illustrates the type of selective and potent profile that would warrant advancing this compound into the next phase of drug development.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Investigating effects on cell cycle progression, induction of apoptosis, and potential off-target activities.

-

In Vivo Efficacy: Progressing promising candidates into animal models of cancer and infection to evaluate efficacy and pharmacokinetics.

-

ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies.

The exploration of this compound represents a promising frontier in the search for novel therapeutics, and the systematic approach outlined herein will be critical to unlocking its full potential.

References

-

Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968. [Link]

-

Bentham Science Publishers. ((Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study). Bentham Science. [Link]

-

Scilit. (Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide). Scilit. [Link]

-

ACS Publications. (Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators). ACS Publications. [Link]

-

Bentham Science Publishers. (An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives). Bentham Science. [Link]

-

Springer. (Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions). SpringerLink. [Link]

-

MDPI. (Synthesis and Bioevaluation of 5-Fluorouracil Derivatives). MDPI. [Link]

-

National Center for Biotechnology Information. (Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents). PubMed Central. [Link]

-

MDPI. (Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition). MDPI. [Link]

-

National Center for Biotechnology Information. (Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147). PubMed. [Link]

-

ResearchGate. (Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity). ResearchGate. [Link]

-

National Center for Biotechnology Information. (Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway). PubMed Central. [Link]

-

National Center for Biotechnology Information. (5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran). PubMed. [Link]

-

National Center for Biotechnology Information. (Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus). PubMed Central. [Link]

-

National Center for Biotechnology Information. (Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties). PubMed. [Link]

-

National Center for Biotechnology Information. (Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains). PubMed. [Link]

-

Royal Society of Chemistry. (3-(Benzo[d]d[3][13]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity). Royal Society of Chemistry. [Link]

-

Bioorganic & Medicinal Chemistry Reports. (In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds). Bioorganic & Medicinal Chemistry Reports. [Link]

-

National Center for Biotechnology Information. (Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase). PubMed. [Link]

-

MDPI. (Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor). MDPI. [Link]

-

National Center for Biotechnology Information. (Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems). PubMed. [Link]

-

National Center for Biotechnology Information. (5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor). PubMed. [Link]

-

National Center for Biotechnology Information. (Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative). PubMed Central. [Link]

-

YouTube. (Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects). YouTube. [Link]

-

ResearchGate. (Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems). ResearchGate. [Link]

-

National Center for Biotechnology Information. (5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran). PubMed Central. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

The Discovery of Novel Benzothiophene-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Preamble: The Enduring Potential of the Benzothiophene Scaffold

The benzothiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the electronic properties of the sulfur atom, provides a unique framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1] From FDA-approved drugs like the osteoporosis treatment Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole , the therapeutic potential of benzothiophene derivatives is well-established.[2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents based on this versatile scaffold. We will delve into the core aspects of the discovery workflow, from rational design and synthesis to biological evaluation and preclinical assessment, with a focus on the causality behind experimental choices and the integration of modern drug discovery technologies.

Section 1: Strategic Synthesis of Benzothiophene Libraries

The journey to a novel therapeutic agent begins with the synthesis of a diverse library of compounds. The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating analogs for structure-activity relationship (SAR) studies. Here, we present three robust and widely adopted strategies for the synthesis of functionalized benzothiophenes.

The Gewald Reaction: A Gateway to 2-Aminobenzothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are versatile intermediates for a wide range of therapeutic agents.[3][4] This reaction is particularly valuable for its operational simplicity and the ability to introduce diverse substituents.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [5][6][7][8]

This protocol details the synthesis of a common benzothiophene intermediate.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like pyrrolidine or piperidine)[9]

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.5 eq) to the mixture. The base acts as a catalyst for the initial Knoevenagel condensation.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Causality and Self-Validation: The success of the Gewald reaction hinges on the initial condensation between the ketone and the active methylene compound, followed by the sulfur addition and cyclization. The use of a base is crucial for the condensation step. The reaction is self-validating in that the formation of the highly conjugated thiophene ring system drives the reaction to completion. The purity of the final product can be readily assessed by its melting point and spectroscopic methods (NMR, IR, MS).

Palladium-Catalyzed Sonogashira Coupling: Forging C-C Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This reaction is instrumental in the synthesis of benzothiophenes where a substituent is introduced at the 2- or 3-position via an alkynyl intermediate.

Electrophilic Cyclization: Ring Closure to the Benzothiophene Core

Electrophilic cyclization is a common strategy to construct the thiophene ring of the benzothiophene scaffold. This method typically involves the reaction of an ortho-alkynyl thiophenol or thioanisole derivative with an electrophile, which triggers an intramolecular cyclization.

Section 2: The Heart of Discovery: Biological Evaluation and Screening

Once a library of benzothiophene derivatives has been synthesized, the next critical phase is to assess their biological activity. This involves a hierarchical screening cascade, starting with broad cytotoxicity assays and moving towards more specific, target-based assays.

Initial Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and high-throughput method for initial cytotoxicity screening of a compound library against various cancer cell lines.

Target-Oriented Screening: In Vitro Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and many benzothiophene derivatives have been developed as kinase inhibitors.[10][11][12] The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a particularly relevant target implicated in neurological disorders and cancer.[11][13]

*Experimental Protocol: In Vitro DYRK1A Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for measuring the inhibitory activity of compounds against DYRK1A using a luminescent assay that quantifies ATP consumption.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Test compounds (benzothiophene derivatives) dissolved in DMSO

-

384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Enzyme Addition: Dilute the DYRK1A enzyme in kinase assay buffer to the desired concentration and add to the wells containing the compounds.

-

Reaction Initiation: Prepare a solution of the DYRKtide substrate and ATP in kinase assay buffer. Add this solution to the wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for DYRK1A to ensure sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion and ADP Conversion: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ kit. This involves two steps: first, adding the ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the catalytic activity of the target enzyme. The use of a known potent inhibitor as a positive control validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the screening results.

Section 3: Iterative Drug Design: The Role of Structure-Activity Relationships (SAR)

The data obtained from biological screening is the foundation for rational drug design. SAR studies aim to understand how modifications to the chemical structure of a lead compound affect its biological activity.[14] This iterative process of synthesis, testing, and analysis guides the optimization of potency, selectivity, and pharmacokinetic properties.

Case Study: SAR of Benzothiophene-Based DYRK1A Inhibitors

A study by Mehanna et al. provides an excellent example of SAR for a series of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors, including DYRK1A.[10][15]

| Compound | R | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Haspin IC₅₀ (nM) |

| 16a | Phenyl | >1000 | >1000 | >1000 | >1000 |

| 16b | 4-Fluorophenyl | 353.3 | 163 | 11 | 125.7 |

| 16c | 4-Chlorophenyl | 432.1 | 211.2 | 23.4 | 154.3 |

| 16d | 4-Bromophenyl | 487.6 | 254.7 | 35.6 | 187.9 |

Data adapted from Mehanna, A.S., et al. (2024).[10][15]

Analysis of SAR:

-

Core Scaffold: The 5-hydroxybenzothiophene hydrazide scaffold is essential for activity.

-

Substitution at R: The unsubstituted phenyl ring in compound 16a results in a lack of significant inhibitory activity.

-

Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring dramatically increases potency. The 4-fluorophenyl derivative (16b ) is the most potent against DYRK1A in this series. This suggests that the electronic properties and/or the size of the substituent at this position are critical for binding to the kinase.

Section 4: The Bridge to Clinical Application: ADMET Profiling

A potent compound is not necessarily a good drug. The Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a drug candidate are critical determinants of its clinical success. Early assessment of ADMET properties can prevent costly late-stage failures.[16][17]

In Silico ADMET Prediction: An Early Glimpse

Computational tools can provide an early assessment of the ADMET profile of a compound library, helping to prioritize which compounds to advance.[18] Various software packages can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition.

In Silico ADMET Prediction Workflow

Caption: A generalized workflow for in silico ADMET prediction.

In Vitro ADMET Assays: Experimental Validation

In silico predictions must be validated by in vitro experiments. Key assays include:

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Studies have shown that the benzothiophene moiety can be a site of metabolism, sometimes leading to the formation of reactive intermediates.[19]

-

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict the oral absorption of a drug.

-

hERG Inhibition Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. This assay is a critical safety screen for all drug candidates.

Conclusion: A Forward Look

The benzothiophene scaffold continues to be a rich source of novel therapeutic agents. The successful discovery and development of these agents require a multidisciplinary approach that integrates rational design, efficient synthesis, robust biological evaluation, and early ADMET profiling. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers in their quest to translate the potential of benzothiophene chemistry into clinically effective medicines.

References

-

Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions, 153(1-3), 219-226. [Link]

-

Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Archiv der Pharmazie, 348(12), 878-886. [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

-

Keglevich, G., et al. (2024). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 29(11), 2536. [Link]

-

Mehanna, A. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

-

Sanna, D., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748. [Link]

-

Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3161. [Link]

-

El-Gamasy, I., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]

-

El-Gamasy, I., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]

-

Abdel-Halim, M., et al. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 16(1), 33. [Link]

-

ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]

-

Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

CORE. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. [Link]

-

Mehanna, A. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

-

Engel, M., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]

-

Heterocycles. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Thiophenes and their Derivatives. [Link]

-

African Journals Online. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. Retrieved from [Link]

-

Molecular Docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Journal of the Chinese Chemical Society. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. spu.edu.sy [spu.edu.sy]

- 5. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]

- 14. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]

- 17. ajol.info [ajol.info]

- 18. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Benzothiophene Scaffolds: A Technical Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzothiophene derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships between chemical structure and biological activity, offering field-proven insights into the strategic use of fluorine to enhance the therapeutic potential of this privileged heterocyclic scaffold.

Introduction: The Benzothiophene Core and the Fluorine Advantage

Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its rigid structure and potential for diverse functionalization make it an attractive scaffold for targeting a wide array of biological entities. The strategic introduction of fluorine, the most electronegative element, into the benzothiophene framework has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2]

The unique properties of fluorine—its small van der Waals radius, high C-F bond strength, and ability to alter pKa and lipophilicity—can be leveraged to:[2][3]

-

Enhance Metabolic Stability: By blocking sites susceptible to cytochrome P450-mediated oxidation, fluorine can significantly increase a compound's half-life.[2]

-

Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.[3]

-

Modulate Lipophilicity and Membrane Permeability: Fluorine substitution can fine-tune a molecule's lipophilicity, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Influence Conformation: The introduction of fluorine can induce specific conformational preferences that may be more favorable for binding to a biological target.[2]

This guide will dissect the SAR of fluorinated benzothiophenes across various therapeutic areas, providing a framework for the rational design of novel and more effective drug candidates.

Fluorinated Benzothiophenes as Anticancer Agents: A Focus on Tubulin Polymerization and Kinase Inhibition

The benzothiophene scaffold has proven to be a fertile ground for the development of potent anticancer agents. Fluorination has been instrumental in optimizing the activity of these derivatives, particularly those targeting tubulin polymerization and protein kinases.

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] A number of benzothiophene derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[4]

The introduction of fluorine at specific positions on the benzothiophene ring can significantly impact antiproliferative activity. The rationale behind these modifications often lies in enhancing the molecule's interaction with the hydrophobic pockets of the colchicine binding site and improving its overall drug-like properties.

Structure-Activity Relationship Insights:

A comparative analysis of α-fluorinated chalcones containing a benzothiophene moiety reveals critical SAR trends. For instance, compound 4c in a referenced study, which features a fluorine atom on the α-position of the chalcone backbone and an unsubstituted benzothiophene ring, demonstrated potent antiproliferative activity against a panel of six human cancer cell lines with IC50 values in the nanomolar range.[4]

| Compound | Cell Line | IC50 (µM)[4] |

| 4c | MGC-803 | 0.025 |

| Bcap-37 | 0.031 | |

| A549 | 0.254 | |

| Hela | 0.202 | |

| MCF-7 | 0.113 | |

| SMMC-7721 | 0.098 |

The superior activity of derivatives with the benzothiophene at the 3-position of the chalcone, compared to the 2-position, suggests that the spatial orientation of the heterocyclic ring is crucial for optimal binding to the colchicine site.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

Objective: To determine the IC50 value of a fluorinated benzothiophene derivative for the inhibition of tubulin polymerization.

Materials:

-

Tubulin (≥99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., colchicine)

-

96-well microplate reader with a 340 nm filter

Procedure:

-

Prepare serial dilutions of the test compound and positive control in polymerization buffer.

-

Add 5 µL of each dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as negative controls.

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

-

Initiate the polymerization by adding GTP to the tubulin solution to a final concentration of 1 mM.

-

Add 100 µL of the tubulin/GTP mixture to each well of the plate.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the extent of polymerization at the plateau of the curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Benzothiophene derivatives have been developed as potent inhibitors of various kinases.[5] Fluorination plays a key role in enhancing their potency and selectivity.

Causality in Design: The decision to incorporate fluorine into a potential kinase inhibitor is often driven by the desire to form specific hydrogen bonds or halogen bonds with the kinase's ATP-binding pocket. The high electronegativity of fluorine makes it a good hydrogen bond acceptor, and in some contexts, a halogen bond donor. Furthermore, fluorination can be used to block metabolic hotspots on the molecule, thereby increasing its cellular residence time and efficacy.

Structure-Activity Relationship Insights:

A series of 5-hydroxybenzothiophene derivatives were evaluated as multi-target kinase inhibitors.[6] The hydrazide derivative 16b emerged as a potent inhibitor of several kinases, with IC50 values in the nanomolar to low micromolar range.[6]

| Kinase Target | IC50 (nM) for Compound 16b[6] |

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

This compound also exhibited broad-spectrum anticancer activity, with the highest potency against U87MG glioblastoma cells (IC50 = 7.2 µM).[6] The SAR of this series highlights the importance of the hydrazide moiety and the 5-hydroxy group for potent kinase inhibition.

Visualization of SAR Logic for Kinase Inhibitors

Caption: SAR logic for 5-hydroxybenzothiophene kinase inhibitors.

Fluorinated Benzothiophenes as Antimicrobial Agents

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated benzothiophene derivatives have shown promise in this area, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Causality in Design: In the context of antimicrobial drug design, fluorination can enhance the lipophilicity of a molecule, facilitating its passage through the bacterial cell wall. Additionally, the electron-withdrawing nature of fluorine can modulate the electronic properties of the benzothiophene ring system, potentially enhancing its interaction with bacterial enzymes or other cellular targets.

Structure-Activity Relationship Insights:

A study of fluorinated benzothiophene-indole hybrids revealed potent activity against various S. aureus strains, including MRSA.[7] The position of the fluorine atom and the substituents on the indole ring were found to be critical for activity. For instance, the unsubstituted indole derivative 3a with a fluorine at the 5-position of the benzothiophene core exhibited a MIC of 2 µg/mL against the MRSA JE2 strain.[7]

| Compound | R | MIC (µg/mL) vs. MRSA JE2[7] |

| 3a | H | 2 |

| 3b | 5-OH | 8 |

| 3c | 5-OCH3 | 4 |

| 3d | 5-Cl | 4 |

| 3e | 5-Br | 4 |

| 3f | 5-F | 2 |

These results suggest that small, electron-withdrawing or -donating groups at the 5-position of the indole ring are well-tolerated, while a larger, more polar hydroxyl group is detrimental to activity. The presence of a fluorine atom on the indole ring (compound 3f ) maintained high potency.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Objective: To determine the lowest concentration of a fluorinated benzothiophene derivative that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strain (e.g., MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (e.g., 1 mg/mL in DMSO)

-

Positive control antibiotic (e.g., vancomycin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare two-fold serial dilutions of the test compound and positive control in CAMHB in the 96-well plates.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds and controls.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.

-

Optionally, read the absorbance at 600 nm to quantify bacterial growth.

Fluorinated Benzothiophenes in Neurodegenerative Diseases

The development of drugs for neurodegenerative diseases is challenging due to the need for compounds to cross the blood-brain barrier (BBB).[8] Fluorination can be a valuable strategy to increase the lipophilicity of benzothiophene derivatives, thereby enhancing their potential for CNS penetration.[8]

Causality in Design: The rationale for fluorinating benzothiophenes for neuroprotective applications is often to improve their pharmacokinetic properties, particularly their ability to cross the BBB. Furthermore, fluorine substitution can enhance the binding affinity of these compounds to CNS targets, such as enzymes or receptors implicated in neurodegenerative pathways.[8]

While specific SAR data for fluorinated benzothiophenes in neuroprotection is still emerging, studies on related fluorinated heterocyclic compounds have shown that fluorine can significantly enhance their activity against targets relevant to Alzheimer's disease, such as β-secretase (BACE-1) and acetylcholinesterase (AChE).[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method for assessing the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated benzothiophene derivative.

Materials:

-

Test compound

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a master mix containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Add the test compound to the master mix to a final concentration of 1 µM.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Stop the reaction in each aliquot by adding cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (Volume of incubation / Amount of microsomal protein) * (0.693 / t½).

Synthetic Methodologies for Fluorinated Benzothiophenes

The synthesis of fluorinated benzothiophene derivatives often involves the construction of the benzothiophene core with the fluorine atom already in place on one of the starting materials.

General Synthetic Workflow:

Caption: General synthetic workflow for fluorinated benzothiophenes.

Detailed Synthetic Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

This protocol is adapted from a reported procedure for the synthesis of a fluorinated benzothiophene intermediate.

Objective: To synthesize ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde

-

Ethyl thioglycolate

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et2O)

-

Sodium sulfate (Na2SO4)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF.

-

Add ethyl thioglycolate (1.2 eq) and K2CO3 (1.1 eq) to the solution.

-

Stir the reaction mixture at 60°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to afford the pure ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzothiophene scaffold is a powerful and versatile strategy for the development of novel therapeutic agents. As demonstrated in this guide, fluorination can profoundly influence the anticancer, antimicrobial, and neuroprotective properties of these derivatives by modulating their physicochemical properties and enhancing their interactions with biological targets.

The future of this field lies in the continued exploration of novel fluorination methodologies, the use of computational tools to predict the effects of fluorination on biological activity, and the elucidation of the precise molecular mechanisms by which these compounds exert their therapeutic effects. A deeper understanding of the intricate interplay between fluorine substitution patterns and biological activity will undoubtedly pave the way for the rational design of the next generation of highly effective and selective fluorinated benzothiophene-based drugs.

References

- Aiello, S., et al. (2008). Synthesis and anti-proliferative activity of new 2- and 3-substituted benzo[b]thiophene derivatives. Bioorganic & Medicinal Chemistry, 16(14), 6949-6957.

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Goretzki, A., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138.

- Kallur, H. J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.

- Kumar, A., et al. (2021). A review on synthetic and medicinal perspective of benzothiophene derivatives. Bioorganic Chemistry, 115, 105232.

- Li, W., et al. (2017). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 138, 936-949.

- Park, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives as potent and selective inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2585.

- Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International Journal of Molecular Sciences, 20(18), 4331.

- Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(15), 5587-5597.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Tomar, V., et al. (2021). Benzothiophene: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642.

- Trose, M., et al. (2014). The benzothiophene scaffold in medicinal chemistry: a review. Future Medicinal Chemistry, 6(13), 1507-1524.

- Wang, J., et al. (2010). The role of fluorine in drug design: a mini-review. Current Topics in Medicinal Chemistry, 10(14), 1447-1456.

- World Health Organization. (2019). Antibacterial agents in clinical development: an analysis of the antibacterial clinical development pipeline.

- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel benzothiophene derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.

- Zhou, Y., et al. (2020). A review on the kinase inhibitory activity of benzothiophene-containing compounds. European Journal of Medicinal Chemistry, 187, 111956.

- BenchChem. (2025). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.

- Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 79, 346-352.

-

Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

- Romagnoli, R., et al. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 54, 48-61.

- El-Sayed, M. A. A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(24), 1835-1851.

Sources

- 1. ikprress.org [ikprress.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Selective fluorination in drug design and development: an overview of biochemical rationales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract